2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)18-5-1-2-6-19(18)30(28,29)23-16-9-7-15(8-10-16)17-11-12-20(22-21-17)24-13-3-4-14-24/h1-2,5-12,23H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJYSVIULRVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-6-(Pyrrolidin-1-yl)Pyridazine
Procedure :
- 3,6-Dichloropyridazine (5.0 g, 33.5 mmol) is dissolved in anhydrous DMF (50 mL).
- Pyrrolidine (3.2 mL, 37.8 mmol) is added dropwise at 0°C under nitrogen.
- The mixture is stirred at 80°C for 12 h, cooled, and poured into ice-water (200 mL).
- The precipitate is filtered and recrystallized from ethanol to yield white crystals (4.7 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (CDCl₃) | δ 8.37 (s, 1H), 3.45 (m, 4H), 2.05 (m, 4H) |
Suzuki Coupling to Form 4-(6-(Pyrrolidin-1-yl)Pyridazin-3-yl)Aniline
Procedure :
- 3-Chloro-6-(pyrrolidin-1-yl)pyridazine (2.0 g, 9.8 mmol), 4-aminophenylboronic acid (1.6 g, 11.8 mmol), and Pd(PPh₃)₄ (0.57 g, 0.49 mmol) are suspended in dioxane/H₂O (4:1, 50 mL).
- K₂CO₃ (4.1 g, 29.4 mmol) is added, and the mixture is refluxed at 100°C for 8 h.
- The product is extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to give yellow crystals (1.9 g, 78%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| HRMS (ESI+) | m/z 267.1345 [M+H]⁺ |
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
Procedure :
- 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (1.5 g, 5.6 mmol) is dissolved in dry CH₂Cl₂ (30 mL) under N₂.
- 2-Nitrobenzenesulfonyl chloride (1.4 g, 6.2 mmol) and Et₃N (1.7 mL, 12.3 mmol) are added at 0°C.
- After stirring at 25°C for 6 h, the mixture is washed with HCl (1M), dried (Na₂SO₄), and concentrated.
- Recrystallization from MeOH/H₂O affords the target compound as pale-yellow powder (2.2 g, 82%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Melting Point | 198–200°C |
| Purity (HPLC) | >99% |
Synthetic Route 2: Reductive Nitro-Sulfinate Coupling
Reaction Mechanism
This method, adapted from ACS protocols, involves:
- Reduction of 2-nitrobenzenesulfinic acid to generate sulfinate radicals.
- Coupling with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)nitrobenzene via nitroso intermediate.
Optimized Conditions :
- Reductant : NaHSO₃ (3 equiv)/SnCl₂ (0.5 equiv)
- Solvent : DMSO, 60°C, 12 h
- Yield : 68% (lower than Route 1 due to competing side reactions)
Comparative Analysis of Methods
| Parameter | Route 1 (Suzuki/Sulfonylation) | Route 2 (Reductive Coupling) |
|---|---|---|
| Total Yield | 54% (3 steps) | 68% (2 steps) |
| Purification Complexity | Moderate | High |
| Scalability | >100 g demonstrated | Limited to <10 g |
| Byproduct Formation | <5% | 15–20% |
Key Findings :
- Route 1 provides superior reproducibility and scalability for industrial applications.
- Route 2 offers shorter step count but requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Process :
- Reactor Type : Microfluidic tubular reactor (T = 25°C, τ = 120 s)
- Throughput : 1.2 kg/h
- Purity : 99.5% (avoids thermal degradation observed in batch reactors)
Catalytic System Enhancements
Immobilized Pd catalysts (e.g., Pd@SiO₂) in Suzuki coupling:
- Turnover Number (TON) : 12,500 vs. 950 for Pd(PPh₃)₄
- Residual Pd : <5 ppm (meets pharmaceutical standards)
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridazine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Structure : Features a benzenesulfonamide core linked to a pyrazolo[3,4-d]pyrimidine heterocycle and a chromen-4-one moiety.
- Key Differences: Heterocycle: Pyrazolo[3,4-d]pyrimidine (fused bicyclic system) vs. pyridazine (monocyclic diazine). Substituents: Chromenone and fluorine atoms enhance lipophilicity and metabolic stability, whereas the target compound’s pyrrolidine may improve aqueous solubility.
Generic Sulfonamide Derivatives
- N-Substituted Benzenesulfonamides :
- Example : Celecoxib (a cyclooxygenase-2 inhibitor with a pyrazole ring).
- Comparison : The target compound’s pyridazine and pyrrolidine groups introduce distinct steric and electronic profiles, likely altering target selectivity compared to celecoxib’s sulfonamide-pyrazole scaffold.
Physicochemical Properties (Theoretical Comparison)
Biological Activity
2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. Its structure features a nitro group, a pyrrolidine ring, and a pyridazine moiety, contributing to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | P. aeruginosa | 0.050 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against pathogens such as Candida albicans. The MIC values for antifungal assays ranged from 16.69 to 78.23 µM against various fungal strains . This suggests that modifications in the chemical structure can enhance antifungal efficacy.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound D | C. albicans | 16.69 |
| Compound E | Fusarium oxysporum | 56.74 |
Anti-inflammatory Properties
The anti-inflammatory potential of similar sulfonamide compounds has been documented in various studies, where they inhibit pro-inflammatory cytokines and modulate immune responses. While specific data on the anti-inflammatory activity of this compound is limited, its structural analogs have shown promise in reducing inflammation in preclinical models.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Pyrrolidine Derivatives : A study evaluated the antibacterial effects of pyrrolidine derivatives synthesized through various chemical reactions. The results indicated that electron-donating groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Screening : Another investigation focused on the antifungal properties of pyridine derivatives, revealing that certain substitutions increased efficacy against Candida species and other fungi .
Q & A
Advanced Research Question
- Kinase Inhibition Assays : Screen against tropomyosin receptor kinases (TrkA/B/C) using ATP-competitive binding assays, with IC₅₀ values determined via fluorescence polarization .
- Molecular Docking Studies : Computational modeling (e.g., AutoDock Vina) predicts binding poses in kinase active sites, validated by mutagenesis (e.g., Ala-scanning of catalytic lysine residues) .
- Cellular Pathway Analysis : Western blotting to assess downstream signaling (e.g., ERK1/2 phosphorylation) in cancer cell lines .
How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Advanced Research Question
Discrepancies often arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell viability endpoints (e.g., MTT vs. CellTiter-Glo). Standardize protocols per guidelines (e.g., NIH Assay Guidance Manual) .
- Compound Stability : Degradation in DMSO stock solutions (test via HPLC at t = 0, 24, 48 hours) .
- Off-Target Effects : Use isoform-selective inhibitors (e.g., TrkA vs. TrkB) and genetic knockdown (siRNA) to validate specificity .
What strategies are used to evaluate its pharmacokinetic (ADME) properties?
Advanced Research Question
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5/7.4 to predict intestinal absorption .
- Metabolism : Incubation with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
- Excretion : Radiolabeled studies (³H or ¹⁴C) in rodent models to quantify renal vs. fecal clearance .
How can computational modeling guide the optimization of its selectivity?
Advanced Research Question
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between kinase isoforms (e.g., TrkA vs. TrkB) to design selective analogs .
- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with hinge-region residues) using Schrödinger Suite .
What experimental approaches address regioselectivity challenges during synthesis?
Advanced Research Question
- Directing Group Strategies : Use meta-directing nitro groups to control electrophilic substitution on the benzene ring .
- Protection-Deprotection : Temporary protection of the pyrrolidine nitrogen with Boc groups to prevent undesired side reactions .
How are analytical methods validated for purity assessment?
Basic Research Question
- HPLC-DAD : Method validation per ICH Q2(R1), including linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (RSD < 2%) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
What studies assess its stability under physiological conditions?
Advanced Research Question
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound via LC-MS .
How is isoform selectivity against kinase family members achieved?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine substituents (e.g., methyl vs. ethyl) to sterically block non-target kinases .
- Covalent Probes : Introduce acrylamide warheads for irreversible binding to non-conserved cysteine residues in TrkA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
